1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide

Description

Crystallographic Characterization and Molecular Geometry

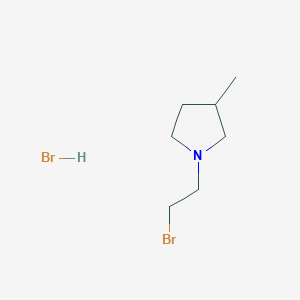

The molecular structure of this compound exhibits distinctive geometric features that reflect the complex interplay between the pyrrolidine ring system and its substituents. The compound crystallizes with the International Union of Pure and Applied Chemistry name 1-(2-bromoethyl)-3-methylpyrrolidine;hydrobromide, indicating the presence of both the primary amine derivative and its corresponding hydrobromide salt form. The structural representation through Simplified Molecular Input Line Entry System notation (CC1CCN(C1)CCBr.Br) reveals the connectivity pattern where the bromoethyl chain extends from the nitrogen atom at position 1 of the pyrrolidine ring, while a methyl group occupies position 3 of the same ring system.

Crystallographic investigations of related pyrrolidine hydrobromide compounds provide valuable insights into the expected structural parameters of this compound. Studies of similar brominated pyrrolidine derivatives demonstrate that these compounds typically adopt specific conformational arrangements influenced by both intramolecular interactions and crystal packing forces. The pyrrolidine ring in such compounds generally exhibits envelope or twisted conformations, with the nitrogen atom often displaying pyramidal geometry that contributes to the overall three-dimensional structure. In the case of this compound, the presence of both the methyl substituent at position 3 and the bromoethyl chain at the nitrogen atom creates a unique steric environment that influences the molecular geometry.

The hydrobromide salt formation introduces additional structural complexity through the association between the protonated nitrogen center and the bromide counterion. Research on pyrrolidinium dibromide compounds indicates that such arrangements often result in specific geometric parameters, including characteristic bond lengths and angles around the nitrogen center. The protonation of the nitrogen atom in the pyrrolidine ring leads to quaternary ammonium character, which significantly affects the electron distribution and subsequent bonding patterns throughout the molecule. This structural modification also influences the overall molecular dipole moment and electrostatic potential distribution, factors that are crucial for understanding intermolecular interactions in the solid state.

The molecular geometry analysis reveals that the bromoethyl substituent introduces conformational flexibility through rotation around the carbon-nitrogen and carbon-carbon bonds within the side chain. This flexibility contrasts with the more constrained pyrrolidine ring system, creating a molecule with both rigid and flexible components. The presence of the bromine atom at the terminal position of the ethyl chain provides a significant electrostatic influence that can participate in various intermolecular interactions, particularly halogen bonding arrangements that stabilize the crystal structure.

Conformational Analysis of the Pyrrolidine Ring System

The conformational behavior of the pyrrolidine ring in this compound follows the general principles established for five-membered saturated heterocycles, but with specific modifications arising from the substitution pattern. Comprehensive studies of pyrrolidine ring conformations demonstrate that these systems typically exist in dynamic equilibrium between envelope and twisted conformations, with the specific population of each conformer depending on the nature and position of substituents. The pyrrolidine ring flexibility arises from the pyramidal character of the nitrogen atom, which allows for various puckering modes characterized by specific geometric parameters.

In the case of this compound, the conformational analysis must consider the influence of both the methyl group at position 3 and the bromoethyl chain attached to the nitrogen atom. Research on related methylated pyrrolidine derivatives indicates that methyl substitution at position 3 creates significant steric interactions that favor specific ring conformations over others. The analysis of pyrrolidine nucleotide analogs with methyl substitution reveals that such modifications can shift the conformational equilibrium toward arrangements that minimize steric clashes between the methyl group and other ring substituents.

The protonation state of the nitrogen atom in the hydrobromide salt form introduces additional conformational constraints. Studies of protonated pyrrolidine systems show that the formation of the ammonium center affects the preferred ring conformation by altering the electron density distribution and introducing new electrostatic interactions. The quaternary nitrogen character in this compound likely favors conformations that optimize the geometric arrangement around the charged center while accommodating the steric requirements of the bromoethyl substituent.

Molecular modeling studies of pyrrolidine derivatives indicate that the conformational preferences can be quantitatively analyzed using pseudorotation parameters, including phase angle and maximum puckering amplitude. These parameters provide a systematic framework for describing the ring conformation and predicting the relative stability of different conformational states. For this compound, the conformational analysis would involve calculating these parameters for various ring conformations and determining the energy differences between them using computational methods.

The dynamic nature of pyrrolidine ring conformation means that multiple conformers likely coexist in solution and potentially in the crystal state. Nuclear magnetic resonance spectroscopy studies of related compounds demonstrate that conformational exchange can occur on timescales that affect the observed spectroscopic parameters. The specific conformational behavior of this compound would depend on the relative energies of accessible conformations and the barriers for interconversion between them.

Halogen Bonding Interactions in the Crystal Lattice

The presence of bromine atoms in this compound creates significant opportunities for halogen bonding interactions within the crystal lattice structure. Halogen bonding represents a specific type of intermolecular interaction where halogen atoms act as electron acceptors, forming directional bonds with electron-rich species such as lone pairs, pi-electrons, or negative charges. The compound contains two distinct bromine environments: the terminal bromine atom in the ethyl chain and the bromide counterion, each capable of participating in different types of halogen bonding arrangements.

Research on halogen bonding in brominated organic compounds reveals that bromine atoms can form particularly strong halogen bonds due to their intermediate size and polarizability compared to other halogens. The terminal bromine atom in the bromoethyl chain of this compound likely exhibits a significant sigma-hole, a region of positive electrostatic potential that can interact favorably with electron-rich regions of neighboring molecules. This interaction pattern is commonly observed in crystal structures of brominated compounds and contributes significantly to the overall stability and packing arrangement of the crystal lattice.

Studies of halogenopyridinium compounds demonstrate that halogen bonding interactions can significantly influence crystal packing and molecular recognition. In the case of this compound, the protonated pyrrolidine system creates an environment similar to pyridinium compounds, where halogen bonding can occur between the terminal bromine atom and various electron-rich sites on neighboring molecules. The strength and directionality of these interactions depend on the geometric arrangement of the molecules in the crystal lattice and the availability of suitable electron donor sites.

The bromide counterion in the hydrobromide salt provides additional opportunities for intermolecular interactions, although these typically involve hydrogen bonding rather than halogen bonding. Research on pyrrolidinium dibromide compounds shows that bromide anions often form extensive hydrogen-bonding networks with protonated nitrogen centers and other hydrogen bond donors. These interactions complement the halogen bonding involving the terminal bromine atom and contribute to the overall three-dimensional stability of the crystal structure.

Computational studies of halogen bonding energies indicate that bromine-based halogen bonds typically range from 20 to 60 kilojoules per mole, depending on the specific chemical environment and geometric parameters. For this compound, the halogen bonding interactions would be expected to fall within this range, with the specific energies depending on the nature of the electron donor atoms and the geometric optimization achieved in the crystal packing arrangement.

Comparative Structural Features with Related Brominated Pyrrolidine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with closely related brominated pyrrolidine derivatives that share similar substitution patterns or functional group arrangements. Several compounds within this family provide valuable reference points for structural analysis, including 3-(2-bromoethyl)-1-methylpyrrolidine hydrobromide, 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide, and various bromomethyl-substituted pyrrolidine derivatives.

The comparison with 3-(2-bromoethyl)-1-methylpyrrolidine hydrobromide reveals the influence of substitution position on molecular structure. Both compounds share the same molecular formula C7H15Br2N and identical molecular weight of 273.01 grams per mole, but differ in the position of the methyl substituent on the pyrrolidine ring. While this compound has the methyl group at position 3, the related compound has the bromoethyl chain at position 3 and the methyl group at position 1. This positional isomerism creates distinct steric environments and conformational preferences, demonstrating how subtle structural changes can significantly affect molecular properties.

Analysis of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide provides insights into the effects of different substitution patterns on the pyrrolidine ring system. This compound, with molecular formula C7H14BrN in its free base form, differs by having only one bromine atom and lacking the additional bromide counterion. The structural comparison reveals how the presence of the hydrobromide salt formation affects the overall molecular geometry and intermolecular interactions. The protonation state significantly influences the electron density distribution and the capacity for various types of bonding interactions within the crystal lattice.

The examination of bromomethyl-substituted derivatives, such as 3-(bromomethyl)-1-methylpyrrolidine hydrobromide and 2-(bromomethyl)-1-methylpyrrolidine hydrobromide, illustrates the structural consequences of chain length variation. These compounds have shorter alkyl chains connecting the bromine atom to the pyrrolidine ring, resulting in different conformational flexibility and steric interactions. The molecular formulas C6H13Br2N for the bromomethyl derivatives versus C7H15Br2N for the bromoethyl compound reflect this structural difference and its impact on molecular weight and physical properties.

Properties

IUPAC Name |

1-(2-bromoethyl)-3-methylpyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c1-7-2-4-9(6-7)5-3-8;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFXIBISBRQHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Methylpyrrolidine with 2-Bromoethanol and Hydrobromic Acid

The primary and most reported method for preparing 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide involves the bromination of 3-methylpyrrolidine using 2-bromoethanol in the presence of hydrobromic acid. This reaction typically proceeds under reflux conditions to ensure full conversion of starting materials to the hydrobromide salt.

- Reaction mechanism: The nucleophilic nitrogen of 3-methylpyrrolidine attacks the electrophilic carbon of 2-bromoethanol, leading to the formation of the bromoethyl-substituted pyrrolidine. The presence of hydrobromic acid facilitates protonation and salt formation.

- Reaction conditions: Reflux temperature, anhydrous environment, and controlled addition of reagents are critical to maximize yield and minimize side reactions.

- Purification: Crystallization and filtration are commonly employed to isolate the hydrobromide salt with high purity.

Nucleophilic Substitution Using Bromoacetal Bromide

An alternative synthetic route involves the reaction of pyrrolidine derivatives with bromoacetal bromide in anhydrous dichloromethane (DCM) at low temperatures (0°C to room temperature). This method tends to yield about 70% of the desired product after purification by flash chromatography.

- Advantages: This method allows for better control over side reactions due to mild conditions and the use of inert solvents.

- Critical factors: Maintaining anhydrous conditions and an inert atmosphere (argon) is essential to prevent hydrolysis or decomposition.

- Yield considerations: Purification techniques such as chromatography significantly influence the final product yield and purity.

Bromination of 3-Hydroxymethylpyrrolidine Using Phosphorus Tribromide

A patented method describes the synthesis of 3-bromo-1-methylpyrrolidine (a closely related compound) by treating 3-hydroxymethylpyrrolidine with phosphorus tribromide in normal hexane under ice-bath cooling followed by reflux for 2 hours. The reaction mixture is then neutralized and extracted to isolate the brominated product.

- Relevance: This method can be adapted for preparing this compound by modifying the starting materials and reaction parameters.

- Reaction conditions: Cooling during addition of phosphorus tribromide prevents side reactions; reflux facilitates complete conversion.

- Workup: Neutralization with KOH, extraction with diethyl ether, acid-base adjustments, and drying are necessary steps for product isolation.

Comparative Table of Preparation Methods

| Method | Starting Materials | Solvent | Temperature | Key Reagents | Yield | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Bromination of 3-methylpyrrolidine with 2-bromoethanol + HBr | 3-methylpyrrolidine, 2-bromoethanol, HBr | Not specified (aqueous or organic) | Reflux | Hydrobromic acid | Moderate to high | Crystallization, filtration | Industrially scalable |

| Nucleophilic substitution with bromoacetal bromide | Pyrrolidine derivatives, bromoacetal bromide | Anhydrous DCM | 0°C to room temp | Argon atmosphere | ~70% | Flash chromatography | Requires strict anhydrous conditions |

| Bromination of 3-hydroxymethylpyrrolidine with PBr3 | 3-hydroxymethylpyrrolidine, PBr3 | Normal hexane | Ice bath cooling + reflux | Phosphorus tribromide | Moderate | Extraction, neutralization | Adaptable method, patented |

Critical Factors Affecting Preparation

- Anhydrous and inert atmosphere: Minimizing moisture and oxygen exposure reduces side reactions and decomposition.

- Temperature control: Low temperatures during reagent addition prevent uncontrolled reactions; reflux ensures full conversion.

- Purification techniques: Choice between crystallization and chromatographic methods impacts yield and purity.

- Reagent stoichiometry: Precise molar ratios of starting materials and reagents are essential for optimal yield.

- Workup procedure: Neutralization, extraction, and drying steps must be carefully controlled to isolate pure hydrobromide salt.

Research Findings and Optimization

- Studies have shown that the use of bromoacetal bromide in anhydrous DCM under argon atmosphere yields up to 70% product with high purity, highlighting the importance of solvent and atmosphere control.

- Industrial processes favor the bromination route using 2-bromoethanol and hydrobromic acid due to scalability and simpler workup despite moderate yields.

- The patented phosphorus tribromide method offers a safer and more environmentally benign solvent system (normal hexane) and improved reaction condition rigor, potentially enhancing yield and safety in production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Elimination: Strong bases like potassium tert-butoxide or sodium hydride are employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.

Elimination Products: Alkenes are the primary products of elimination reactions.

Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide has the molecular formula and a molecular weight of approximately 258.98 g/mol. Its structure includes a pyrrolidine ring substituted with a bromoethyl group, which significantly influences its reactivity and applications in synthesis.

Medicinal Chemistry

One of the primary applications of this compound is in drug development. It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders. The compound's ability to act as a building block for more complex structures is crucial in creating new therapeutic agents.

- Case Study: Antidepressant Development

A study highlighted the synthesis of novel pyrrolidine derivatives using this compound, leading to compounds with potential antidepressant activity. These derivatives were evaluated for their efficacy in preclinical models, showing promising results in modulating neurotransmitter levels .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in various synthetic pathways. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for constructing more complex organic molecules.

- Synthesis of Heterocycles

The compound has been employed in the synthesis of heterocyclic compounds, which are essential in many pharmaceuticals. For instance, reactions involving this compound have led to the formation of substituted pyrrolidines that exhibit biological activity .

Inhibitors of Deubiquitylating Enzymes (DUBs)

Recent research has explored the role of this compound in developing inhibitors for deubiquitylating enzymes. These enzymes play a critical role in regulating protein degradation pathways, making them targets for cancer therapy.

- Study on DUB Inhibition

A patent application detailed methods for synthesizing derivatives of this compound that act as DUB inhibitors. These compounds demonstrated significant potency in inhibiting specific DUBs involved in cancer progression .

Data Tables

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide involves its reactivity with various biological molecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their structure and function. This reactivity makes the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoethyl-Substituted Amines

2-Bromoethylamine Hydrobromide

- Molecular Formula : C₂H₇Br₂N

- Molecular Weight : 204.89 g/mol

- Melting Point : 174–180°C .

- Key Features : A simple primary amine with a bromoethyl group. Lacks the pyrrolidine ring, resulting in lower molecular weight and distinct reactivity. The absence of steric hindrance from cyclic structures facilitates faster nucleophilic substitutions compared to bulkier pyrrolidine derivatives.

1-(2-Bromoethyl)-3-methylpyrrolidine Hydrobromide

- Molecular Formula : C₇H₁₅Br₂N

- Molecular Weight : ~297.02 g/mol (estimated).

- Key Features: The pyrrolidine ring introduces steric hindrance, slowing substitution reactions compared to 2-bromoethylamine hydrobromide.

Pyrrolidine Derivatives with Halogen Substituents

1-(2-Bromoethyl)-3,3-Difluoro-pyrrolidine Hydrobromide

Ether-Linked Bromoethyl Pyrrolidine Derivatives

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine

Aromatic Bromoethyl Compounds

1-(2-Bromoethyl)-4-nitrobenzene

- Molecular Formula: C₈H₈BrNO₂

- Key Features : The bromoethyl group attached to a nitro-aromatic ring exhibits distinct reactivity, favoring electrophilic aromatic substitution over aliphatic nucleophilic substitution. This contrasts with the alicyclic pyrrolidine system in the target compound, which is more suited for SN2 reactions .

Reactivity Trends

- The bromoethyl group in the target compound undergoes SN2 reactions more slowly than in 2-bromoethylamine hydrobromide due to steric hindrance from the pyrrolidine ring.

- Fluorinated derivatives (e.g., 3,3-difluoro-pyrrolidine) exhibit reduced basicity and altered reactivity compared to methyl-substituted analogs .

Biological Activity

1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1384428-77-6

- Molecular Formula : C₇H₁₄Br₂N

The mechanism of action of this compound is primarily associated with its interactions with biological targets such as receptors and enzymes. The bromine atom in the structure may enhance its reactivity and binding affinity to specific biological sites, potentially leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Neuropharmacological Effects : It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to cholinergic transmission. This modulation can influence cognitive functions and memory processes.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuropharmacological | Modulation of neurotransmitter systems | |

| Antimicrobial | Potential antimicrobial effects |

Case Studies and Research Findings

-

Neuropharmacological Study :

A study investigated the effects of this compound on cholinergic activity. Results indicated that the compound could enhance acetylcholine release, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases. -

Antimicrobial Research :

In a study examining various compounds for their antimicrobial properties, this compound was found to exhibit significant activity against certain bacterial strains. This finding highlights its potential as a lead compound for developing new antibiotics.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique brominated structure, which may confer distinct pharmacological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methylpyrrolidine | Lacks bromine; lower reactivity | Limited |

| 3-Methylpyrrolidine | Similar structure; different substituents | Moderate |

| 1-(2-Bromoethyl)-3-methylpyrrolidine | Brominated; enhanced binding affinity | Notable neuropharmacological and antimicrobial activity |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Reagent System | Solvent | Temperature | Yield | Citation |

|---|---|---|---|---|

| Bromoacetal bromide + pyrrolidine | Anhydrous DCM | 0°C → rt | 70% | |

| Cryptopyrrolecarboxylic acid + aldehyde | Methanol-HBr | Reflux | ~50% |

Critical Factors:

- Anhydrous conditions and inert atmospheres (Ar) minimize side reactions .

- Purification methods (e.g., chromatography vs. crystallization) significantly affect purity and yield .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

Key techniques include:

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Citation |

|---|---|---|

| H NMR | δ 3.78 (s, CHBr) | |

| ESI-MS | m/z 214 [(M + Na)] | |

| IR | 1634 cm (C=O) |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles .

- Storage: In airtight containers under anhydrous conditions at 2–8°C .

- Disposal: Neutralize with NHCl(aq) before incineration by certified facilities .

Critical Note: Degradation products may form under prolonged storage; monitor via TLC or HPLC .

Advanced: How can reaction yields be optimized in alkylation steps involving this compound?

Methodological Answer:

Q. Table 3: Catalyst Performance in Related Systems

| Catalyst | Solvent | Yield | Citation |

|---|---|---|---|

| NiCl | THF | 85% | |

| None (thermal) | DCM | 70% |

Recommendation: Test Pd/C or CuI catalysts for cross-coupling applications .

Advanced: How does environmental exposure (e.g., humidity, light) affect the stability of this compound?

Methodological Answer:

- Humidity: Hydrolysis of the C-Br bond may occur; store in desiccators with silica gel .

- Light: UV exposure can induce radical degradation; use amber glassware .

- Surface Interactions: Adsorption on labware surfaces (e.g., glass vs. PTFE) alters reactivity; pre-rinse equipment with anhydrous solvents .

Experimental Design:

Advanced: How to resolve contradictions in reported reaction yields or spectroscopic data?

Methodological Answer:

- Purity Checks: Use elemental analysis or HRMS to confirm batch purity (e.g., HRMS error < 3 ppm ).

- Reproducibility: Validate anhydrous conditions (Karl Fischer titration for solvent water content) .

- Data Comparison: Cross-reference H NMR shifts with literature (e.g., δ 3.78 for CHBr vs. δ 3.82 in similar compounds) .

Case Study: Discrepancies in melting points may arise from polymorphic forms; use DSC to characterize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.